![molecular formula C12H13ClO2S B13561753 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable bicyclic precursor followed by sulfonylation using sulfonyl chloride reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.
化学反応の分析
Types of Reactions
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfonamides.
科学的研究の応用
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is harnessed in various applications, including the modification of enzymes and the development of targeted therapies.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar reactivity due to the presence of chlorine atoms and aniline rings.
Deoxycorticosterone Derivatives: These compounds share structural similarities and biological activity with 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride.
Uniqueness
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its bicyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination of features makes it a versatile compound in various chemical and biological applications.
特性
分子式 |
C12H13ClO2S |
|---|---|
分子量 |
256.75 g/mol |
IUPAC名 |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(5-6-12)8-10-7-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |
InChIキー |
RXEYJYJSQBXLOR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2CC3=CC=CC=C23)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


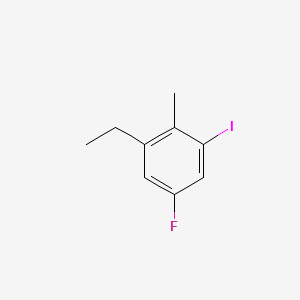
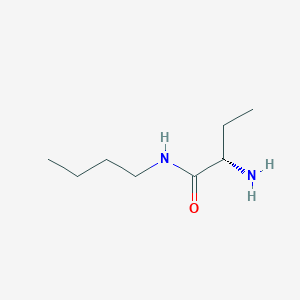
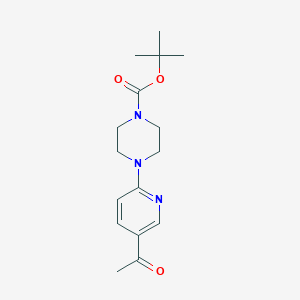
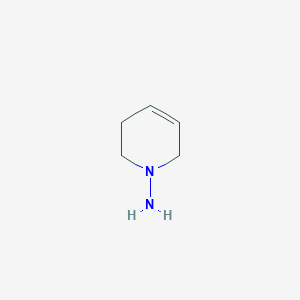
![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
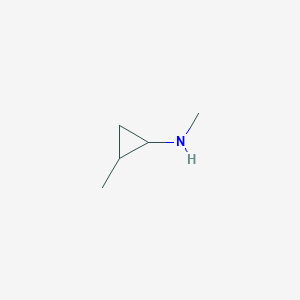

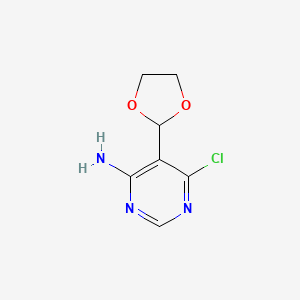
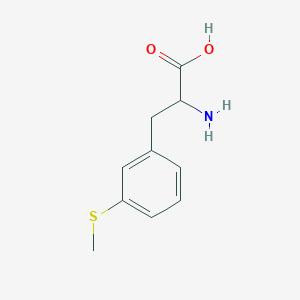
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
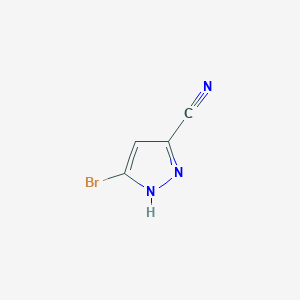
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

